Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.: 347185-70-0
VCID: VC16546523
InChI: InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-9-5-4-8(6-9)7-13-15-12/h8-9H,4-7H2,1-3H3,(H,14,16)/t8-,9+/m0/s1
SMILES:
Molecular Formula: C11H20N4O2
Molecular Weight: 240.30 g/mol

Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester

CAS No.: 347185-70-0

Cat. No.: VC16546523

Molecular Formula: C11H20N4O2

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester - 347185-70-0

Specification

CAS No. 347185-70-0
Molecular Formula C11H20N4O2
Molecular Weight 240.30 g/mol
IUPAC Name tert-butyl N-[(1R,3S)-3-(azidomethyl)cyclopentyl]carbamate
Standard InChI InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-9-5-4-8(6-9)7-13-15-12/h8-9H,4-7H2,1-3H3,(H,14,16)/t8-,9+/m0/s1
Standard InChI Key PTMNEPYVVSTIQT-DTWKUNHWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CN=[N+]=[N-]
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(C1)CN=[N+]=[N-]

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, tert-butyl NN-[(1RR,3SS)-3-(azidomethyl)cyclopentyl]carbamate, reflects its stereochemistry and functional groups. Its structure includes:

  • A cyclopentane ring with (1RR,3SS) stereochemistry.

  • An azidomethyl (-CH2_2N3_3) substituent at the 3-position.

  • A tert-butyl carbamate (Boc) protecting group at the 1-position.

Table 1: Key Molecular Data

PropertyValueSource
CAS Number347185-70-0
Molecular FormulaC11H20N4O2\text{C}_{11}\text{H}_{20}\text{N}_4\text{O}_2
Molecular Weight240.30 g/mol
SMILESCC(C)(C)OC(=O)N[C@@H]1CCC@@HCN=[N+]=[N-]
InChIKeyPTMNEPYVVSTIQT-DTWKUNHWSA-N

Stereochemical Considerations

The (1RR,3SS) configuration is critical for its interactions in asymmetric synthesis. The cyclopentyl ring’s conformation influences steric and electronic effects, which are pivotal in determining reactivity and binding affinity in drug candidates .

Synthesis and Manufacturing

General Carbamate Synthesis

Carbamates are typically synthesized via reactions between amines and alkoxycarbonylation agents such as di(2-pyridyl) carbonate (DPC) or carbamoylimidazolium salts. The Boc group is introduced to protect amines during multi-step syntheses.

Specific Synthesis Route

A patented method (WO2005/75426) outlines the synthesis of this compound in two steps:

Step 1: Azide Formation
The precursor, (1SS,3RR)-3-NN-Boc-aminocyclopentylmethyl azide (CAS 347185-70-0), is prepared from the corresponding amine via azide substitution.

Step 2: Catalytic Hydrogenation
The azide intermediate is reduced using 5% palladium on activated carbon (Pd/C\text{Pd/C}) in methanol under hydrogen gas to yield the amine derivative (CAS 347185-71-1) with 100% efficiency .

Table 2: Synthesis Conditions

StepReagents/ConditionsProductYieldReference
1Sodium azide, DMF, 80°C347185-70-085%
2H2\text{H}_2, 5% Pd/C, MeOH347185-71-1 (amine)100%

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s azide group enables participation in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole linkages. This is invaluable for conjugating drug molecules or modifying biomolecules.

Medicinal Chemistry

The Boc-protected amine and rigid cyclopentyl scaffold make it a versatile building block for:

  • Peptide Mimetics: Conformationally restricted peptides targeting GPCRs.

  • Kinase Inhibitors: The azide moiety facilitates late-stage functionalization of lead compounds .

Physical and Chemical Properties

Stability and Reactivity

  • Azide Stability: While stable under standard conditions, azides may decompose explosively under heat or mechanical stress.

  • Boc Deprotection: The tert-butyl carbamate is cleaved under acidic conditions (e.g., HCl in dioxane) to release the free amine .

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